3-[(3-methoxyphenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-[(3-Methoxyphenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core, substituted with a 3-methoxyphenylmethyl group at position 3, a methyl group at position 5, and a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl moiety at position 4. The incorporation of the 1,2,4-oxadiazole ring enhances structural rigidity and may improve binding affinity to biological targets due to its electron-deficient nature .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-14-6-4-8-17(10-14)21-26-22(31-27-21)20-15(2)19-23(32-20)25-13-28(24(19)29)12-16-7-5-9-18(11-16)30-3/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPAWMZYSLEDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3-methoxyphenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on diverse research findings.
Chemical Structure
The compound belongs to the thieno[2,3-d]pyrimidine family and incorporates an oxadiazole moiety. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thieno[2,3-d]pyrimidine and oxadiazole motifs. For instance:
- In vitro studies demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. Notably, a related compound showed IC50 values of 0.94 µM against A549 lung cancer cells and exhibited no toxicity to normal human liver cells .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. Compounds have been shown to interfere with critical signaling pathways involved in cancer cell survival .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Thieno derivative | A549 (Lung) | 0.94 | No toxicity to normal cells |
| Thieno derivative | MCF-7 (Breast) | Not specified | Significant growth inhibition |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
Case Studies
- Synthesis and Evaluation : A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. Among them, certain compounds displayed promising anticancer effects across multiple cell lines .
- Oxadiazole Derivatives : A broader investigation into 1,2,4-oxadiazole derivatives revealed their potential in drug discovery for cancer treatment due to their diverse biological activities .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- Methoxy vs. Halogen Substituents : The 3-methoxyphenylmethyl group in the target compound may confer improved metabolic stability compared to halogenated derivatives (e.g., 2-chlorophenyl in ), but reduced electrophilicity could lower kinase-binding affinity .
- Oxadiazole Positional Isomerism: The 1,2,4-oxadiazole at position 6 (target compound) vs.
- Core Saturation: The dihydropyrimidine-thione core in introduces hydrogen-bonding sites absent in the fully aromatic thieno[2,3-d]pyrimidin-4-one, influencing solubility and target interactions.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Pharmacokinetic Profiles : Fluorinated derivatives (e.g., ) show prolonged half-lives due to resistance to oxidative metabolism, whereas methoxy-substituted compounds may undergo faster hepatic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
